molecular formula C9H14O2 B085479 2-Norbornaneacetic acid CAS No. 1007-01-8

2-Norbornaneacetic acid

Cat. No. B085479
CAS RN: 1007-01-8
M. Wt: 154.21 g/mol
InChI Key: FYHBMPWRHCWNBC-UHFFFAOYSA-N
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Description

2-Norbornaneacetic acid is a bicyclic compound derived from norbornene, which has attracted interest in various fields of chemistry due to its unique structure and potential applications. This compound serves as a scaffold for inducing specific hydrogen bond interactions in peptides and has been utilized in the synthesis of unsymmetrical norbornane scaffolds for biological applications (Hackenberger et al., 2004).

Synthesis Analysis

The general synthesis approach for 2-norbornaneacetic acid derivatives involves starting from readily accessible endo-cis-(2S,3R)-norbornene dicarboxylic acid benzyl monoester. This method allows for the development of two-stranded peptidic structures with parallel geometry, highlighting the versatility of norbornane as a molecular scaffold (Hackenberger et al., 2004).

Molecular Structure Analysis

The molecular structure of 2-norbornaneacetic acid derivatives has been extensively studied through techniques such as X-ray crystallography and NMR analysis. These studies reveal specific hydrogen bonding patterns and the influence of the norbornane scaffold on the orientation and interactions of adjacent peptide strands (Hackenberger et al., 2004).

Chemical Reactions and Properties

Norbornane-based compounds exhibit a range of chemical reactivities, including the ability to undergo reactions such as hydrolysis and decarboxylation under specific conditions. For example, the reaction of 2-norbornanones with formamide and formic acid yields enantiomerically pure norbornane diamides, showcasing the compound's potential in asymmetric synthesis and medicinal chemistry applications (Martínez et al., 2001).

Physical Properties Analysis

The physical properties of 2-norbornaneacetic acid derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by the presence of functional groups and the overall molecular architecture. Studies have shown that the ability of the solvent to form hydrogen bonds plays a crucial role in the crystal structure of norbornyl derivatives, affecting their physicochemical characteristics and potential applications (Miragaya et al., 2009).

Chemical Properties Analysis

The chemical properties of 2-norbornaneacetic acid, such as reactivity and stability, are closely related to its unique bicyclic structure. This structure facilitates a variety of chemical transformations, including oxidative decarboxylation and hydrolysis, providing valuable insights into the compound's behavior in different chemical environments (Lajunen et al., 2000).

Scientific Research Applications

  • Medicinal Chemistry and Asymmetric Synthesis : The reaction of 2-norbornanones with formamide and formic acid yields enantiomerically pure 1,2-norbornane diamides. These compounds are precursors of chiral vicinal diamines increasingly used in medicinal chemistry and asymmetric synthesis. The rigid structure of the norbornane framework is beneficial for studying conformational equilibrium and its dependence on substituents (Martínez et al., 2001).

  • Pharmaceutical Research : Norbornane compounds are significant in drug research. They are used as medicaments and test molecules for studying structure-activity relationships due to their special molecular shape, voluminous carbon skeleton, and fixed position of substituents. This has been increasingly important for understanding the effect of molecular structure on drug efficacy (Buchbauer & Pauzenberger, 1991).

  • Physiological Research Tools : Certain plant growth retardants from the norbornanodiazetine structure are used in physiological research. They inhibit specific cytochrome P-450 dependent monooxygenases, offering insights into the regulation of terpenoid metabolism concerning phytohormones and sterols. This relates to cell division, elongation, and senescence (Grossmann, 1990).

  • Peptide Research : A general and efficient synthetic approach towards unsymmetrical two-stranded peptidic structures has been developed using a norbornane template. This scaffold induces hydrogen bonding between peptide strands, providing insights into specific hydrogen bonding patterns, which is crucial for understanding peptide interactions and functions (Hackenberger et al., 2004).

  • Analytical Chemistry : Poly(norbornene-block-7-oxanorborn-2ene-5,6-dicarboxylic acid)-coated silica-based sorbents are used for on-line preconcentration of lanthanides from rock digests and their subsequent separation. These sorbents exhibit excellent pH stability and extraction efficiencies for lanthanides, demonstrating the utility of norbornane derivatives in enhancing analytical methodologies (Buchmeiser et al., 2000).

Safety And Hazards

When handling 2-Norbornaneacetic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHBMPWRHCWNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905673
Record name (Bicyclo[2.2.1]heptan-2-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Norbornaneacetic acid

CAS RN

1007-01-8, 6485-19-4
Record name Bicyclo[2.2.1]heptane-2-acetic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norborn-2-ylacetic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Norbornaneacetic acid
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Record name 1007-01-8
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Record name (Bicyclo[2.2.1]heptan-2-yl)acetic acid
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Record name Norborn-2-ylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
K Bott - Angewandte Chemie International Edition in English, 1967 - Wiley Online Library
Synthesis of α‐Chloro‐1‐adamantaneacetic Acids and α‐Chloro‐2‐norbornaneacetic Acid by means of Trichloroethylene - Bott - 1967 - Angewandte Chemie International Edition in …
Number of citations: 9 onlinelibrary.wiley.com
S Armaković, Đ Vujić, B Brkić - Journal of Molecular Liquids, 2022 - Elsevier
A detailed computational study has been performed to assess the possibility of applying polydimethylsiloxane (PDMS) and its structurally similar derivatives as semi-permeable …
Number of citations: 3 www.sciencedirect.com
AJ Mendonca, M Inês, AP Esteves… - Synthetic …, 2011 - Taylor & Francis
… 4 (Scheme 2) starting with 0.8 M 2-norbornaneacetic acid 3 was also carried out at constant … The number of electrons involved in the reaction per molecule of 2-norbornaneacetic acid …
Number of citations: 5 www.tandfonline.com
RJP Cannell, MJ Dawson, RS Hale, RM Hall… - The Journal of …, 1994 - jstage.jst.go.jp
(45: 55)+ H2SO4 (pH 3.5)) and 1 and 2 were separated by the samesystem adjusted to pH3. 2. 12 mgof 3 and 15.3 mg of 2 were isolated from 1 50 ml and 500 ml of culture broth, …
Number of citations: 19 www.jstage.jst.go.jp
Y Inoue, T Hakushi, Y Liu, L Tong… - Journal of the American …, 1993 - ACS Publications
Calorimetric titrations have been performed at 25 C in buffered aqueous solution (pH 7.20) to give the complex stability constants and the thermodynamic parameters for the inclusion …
Number of citations: 518 pubs.acs.org
M Gates, JL Zabriskie Jr - The Journal of Organic Chemistry, 1974 - ACS Publications
… 3-Hydroxy-2-norbornaneacetic Acid Lactone (12). A solution containing 0.300 g (1.5 mmol) of 3-carboxy-2-norbornaneacetic acid (9),2 0.24 g (3.0 mmol) of drypyridine, and 0.800 g (1.8 …
Number of citations: 9 pubs.acs.org
C Soorya, S Balamurugan, AN Basha… - Journal of Drug …, 2021 - jddtonline.info
Worldwide interest in use of plants based natural products (PBNPs) has been growing, and its beneficial effects being rediscovered for the development of novel drugs. Literature survey …
Number of citations: 22 jddtonline.info
SE Blondelle, E Crooks, JM Ostresh… - Antimicrobial agents …, 1999 - Am Soc Microbiol
… that the most active mixture (R 1 derived from 4- t -butyl-cyclohexanecarboxylic acid) is significantly more active than the fourth most active (R 1 derived from 2-norbornaneacetic acid). …
Number of citations: 26 journals.asm.org
SA Adabara - Communication in Physical Sciences, 2022 - journalcps.com
The solvent-solvent extraction and gas chromatography-mass spectrometry analysis of the leaves of Vernonia hymenolepis have been carried out. The dried leaves were extracted …
Number of citations: 2 www.journalcps.com
EO Odokwo, NM Uzoekwe - Communication in Physical Sciences, 2022 - journalcps.com
The solvent-solvent extraction and gas chromatography-mass spectrometry analysis of the leaves of Vernonia hymenolepis have been carried out. The dried leaves were extracted …
Number of citations: 2 www.journalcps.com

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